molecular formula C18H36O3 B074533 2-Hydroxyoctadecanoic acid CAS No. 1330-70-7

2-Hydroxyoctadecanoic acid

Cat. No.: B074533
CAS No.: 1330-70-7
M. Wt: 300.5 g/mol
InChI Key: KIHBGTRZFAVZRV-UHFFFAOYSA-N
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Description

2-Hydroxyoctadecanoic acid, also known as alpha-hydroxystearic acid, is a long-chain fatty acid with the molecular formula C18H36O3. It is characterized by the presence of a hydroxy group at the second carbon of the octadecanoic acid chain. This compound is a significant metabolite in humans and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of octadecanoic acid. This process typically involves the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective hydroxylation at the second carbon position .

Industrial Production Methods: In industrial settings, this compound is produced through a similar hydroxylation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Oxooctadecanoic acid.

    Reduction: Octadecanoic acid.

    Esterification: Various esters depending on the alcohol used.

    Substitution: Substituted octadecanoic acids.

Scientific Research Applications

2-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Hydroxystearic acid: Similar structure but differs in the position of the hydroxy group.

    12-Hydroxyoctadecanoic acid: Hydroxy group at the twelfth carbon position.

    Octadecanoic acid: Lacks the hydroxy group.

Uniqueness: this compound is unique due to the specific position of the hydroxy group, which imparts distinct chemical and biological properties. This positional specificity allows for selective interactions in biological systems and unique reactivity in chemical processes .

Properties

IUPAC Name

2-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70415248
Record name 2-Hydroxystearic acid
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Molecular Weight

300.5 g/mol
Source PubChem
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CAS No.

629-22-1, 17773-30-7, 1330-70-7
Record name 2-Hydroxystearic acid
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Record name 2-Hydroxystearic acid
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Record name 3-Hydroxyoctadecanoate
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Record name 2-Hydroxyoctadecanoic acid
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Record name Octadecanoic acid, hydroxy-
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Record name 2-HYDROXYSTEARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research shows significant differences in the surface pressure−area per molecule (Π−A) isotherms and lattice structures between monolayers of 2-hydroxyoctadecanoic acid and those with the hydroxyl group at positions 9, 11, or 12. Theoretical calculations suggest that the position of the hydroxyl group strongly influences the thermodynamic properties of the monolayers. For instance, this compound monolayers exhibit distinct behavior compared to other hydroxyoctadecanoic acids due to the hydroxyl group's proximity to the carboxylic acid functionality. This proximity facilitates stronger interactions with the aqueous subphase and impacts the overall packing and stability of the monolayer. []

A: Yes, studies using rat small intestinal brush border membrane vesicles demonstrate that sodium salicylate, which contains this compound, can increase membrane permeability. This effect is attributed to interactions with membrane proteins rather than direct interactions with membrane lipids. [] Specifically, it has been observed that this compound can interact with membrane proteins involved in maintaining membrane integrity, leading to alterations in membrane fluidity and permeability.

A: Research indicates that this compound is a key component of cerebrosides, a type of sphingolipid found in brain tissue. Cerebrosides play crucial roles in cell signaling, cell recognition, and membrane structure. [, ]

A: Studies have shown that this compound is broken down via peroxisomal 2-hydroxyphytanoyl-CoA lyase. This enzyme cleaves the 2-hydroxy fatty acyl-CoA, ultimately producing formate and an n-1 aldehyde. This process occurs in peroxisomes and is essential for the degradation of not only 2-hydroxyfatty acids but also 3-methyl-branched fatty acids like phytanic acid. []

A: Yes, Ralstonia solanacearum produces ralstonins A and B, two lipopeptides containing this compound. These compounds exhibit chlamydospore-inducing activity and phytotoxicity. [] This discovery highlights the potential of this compound-containing compounds as potential targets for developing novel agricultural treatments.

A: Yes, this compound has been identified as a component of cerebrosides in wheat grain. These cerebrosides, particularly those containing 2-hydroxyhexadecanoic acid or this compound and (4E,8Z)-sphingadienine or (8Z)-sphingenine, have been shown to induce fruiting in the fungus Schizophyllum commune. []

A: Yes, the presence of electrolytes like calcium chloride and sodium bicarbonate significantly impacts the nonequilibrium monolayer phase behavior of this compound. These electrolytes influence the monolayer structure through a combination of hydrogen bonding and electrostatic interactions. The specific effects depend on the type of electrolyte present and its concentration. []

A: In the fungus Cryptococcus neoformans, this compound is a key component of its major ceramide monohexoside (CMH), a β-glucosylceramide. This molecule primarily resides in the fungal cell wall, particularly accumulating at budding sites during cell division. Human antibodies targeting this CMH have demonstrated inhibitory effects on cell budding and fungal growth in vitro, suggesting its importance in fungal growth and survival. []

A: Yes, this compound is found among the lipophilic extractives in Eucalyptus globulus kraft pulps. During ECF (DEDED) bleaching, a significant portion of this compound is removed, primarily through extraction and elimination with alkaline filtrates. [] This finding has implications for understanding the chemical composition of pulp and paper products, and for developing efficient bleaching processes.

A: The cryptococcal CMH is composed of a β-glucose molecule linked to 9-methyl-4,8-sphingadienine through an amide bond, with this compound forming the fatty acid component. This structure has been elucidated through techniques like high-performance thin-layer chromatography (HPTLC), gas chromatography coupled with mass spectrometry, and fast atom bombardment-mass spectrometry. [] This detailed structural information is crucial for understanding the molecule's biological function and developing potential inhibitors.

A: Yes, cis-11,12-methylene-2-hydroxyoctadecanoic acid has been identified in Thiobacillus thiooxidans. [] This finding suggests a broader distribution of this compound derivatives in various bacterial species and highlights its potential importance in bacterial metabolism and physiology.

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